![molecular formula C39H52N2O5 B1213834 2-[4-[2-[(1-ethylcyclopentyl)-(2-hydroxyethyl)carbamoyl]phenyl]-2-hydroxy-butyl]-N-(2-hydroxyethyl)-5-methyl-N-(1-methyl-1-phenyl-ethyl)benzamide](/img/structure/B1213834.png)
2-[4-[2-[(1-ethylcyclopentyl)-(2-hydroxyethyl)carbamoyl]phenyl]-2-hydroxy-butyl]-N-(2-hydroxyethyl)-5-methyl-N-(1-methyl-1-phenyl-ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AG-1284 is a small molecule drug initially developed by Pfizer Inc. It is known for its role as an HIV-1 protease inhibitor, targeting the HIV-1 protease enzyme. This compound has been studied for its potential therapeutic applications in treating immune system diseases, infectious diseases, and urogenital diseases .
Preparation Methods
The synthesis of AG-1284 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods for AG-1284 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Reaction Conditions: Controlled temperature, pressure, and pH to facilitate the desired chemical transformations.
Catalysts and Reagents: Use of specific catalysts and reagents to enhance reaction efficiency and selectivity.
Purification: Techniques such as chromatography and recrystallization to purify the compound.
Chemical Reactions Analysis
AG-1284 undergoes various chemical reactions, including:
Oxidation: AG-1284 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert AG-1284 into reduced forms with different chemical properties.
Substitution: AG-1284 can participate in substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AG-1284 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study HIV-1 protease inhibition mechanisms.
Biology: Investigated for its effects on viral replication and immune response modulation.
Medicine: Explored as a potential therapeutic agent for treating HIV infections and related diseases.
Industry: Utilized in the development of antiviral drugs and diagnostic tools
Mechanism of Action
The mechanism of action of AG-1284 involves the inhibition of the HIV-1 protease enzyme. By binding to the active site of the enzyme, AG-1284 prevents the cleavage of viral polyproteins, thereby inhibiting viral replication. The molecular targets and pathways involved include:
HIV-1 Protease: The primary target of AG-1284.
Viral Replication Pathway: Disruption of the viral life cycle by inhibiting protease activity
Comparison with Similar Compounds
AG-1284 can be compared with other HIV-1 protease inhibitors, such as:
Ritonavir: Another HIV-1 protease inhibitor with a similar mechanism of action but different chemical structure.
Indinavir: Known for its high potency and effectiveness in inhibiting HIV-1 protease.
Saquinavir: One of the first HIV-1 protease inhibitors developed, with a unique binding affinity.
The uniqueness of AG-1284 lies in its specific binding properties and the potential for reduced side effects compared to other inhibitors .
Properties
Molecular Formula |
C39H52N2O5 |
|---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
2-[4-[2-[(1-ethylcyclopentyl)-(2-hydroxyethyl)carbamoyl]phenyl]-2-hydroxybutyl]-N-(2-hydroxyethyl)-5-methyl-N-(2-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C39H52N2O5/c1-5-39(21-11-12-22-39)41(24-26-43)36(45)34-16-10-9-13-30(34)19-20-33(44)28-31-18-17-29(2)27-35(31)37(46)40(23-25-42)38(3,4)32-14-7-6-8-15-32/h6-10,13-18,27,33,42-44H,5,11-12,19-26,28H2,1-4H3 |
InChI Key |
MBNPLZRTGOAFGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1)N(CCO)C(=O)C2=CC=CC=C2CCC(CC3=C(C=C(C=C3)C)C(=O)N(CCO)C(C)(C)C4=CC=CC=C4)O |
Synonyms |
AG 1284 AG-1284 AG1284 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


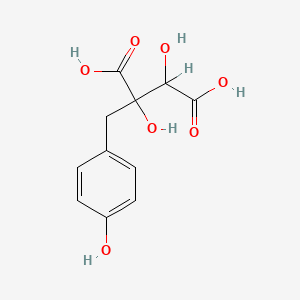
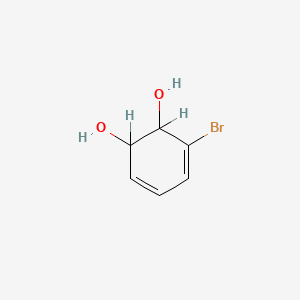
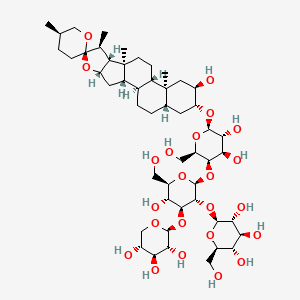
![(1R,2R,6S,7S,8R,10S,11S,12R,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nonyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1213756.png)
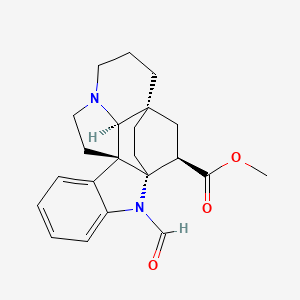
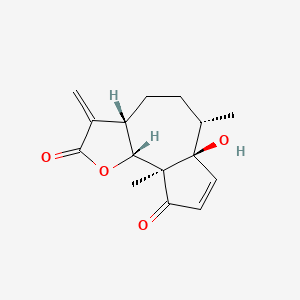
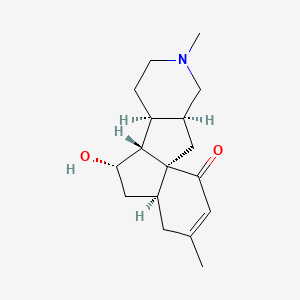

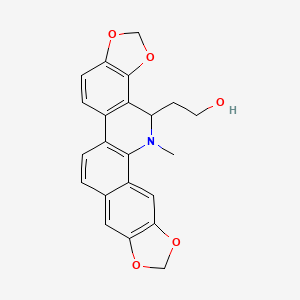
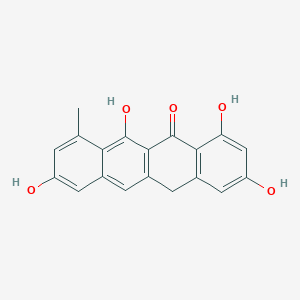
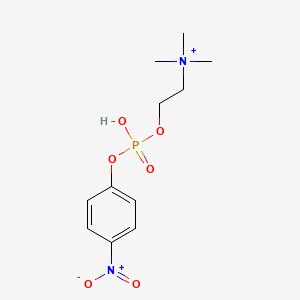
![[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate](/img/structure/B1213769.png)
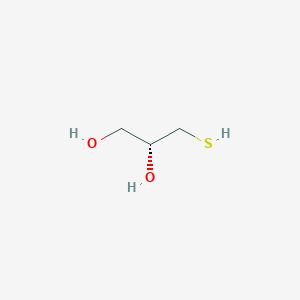
![4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol](/img/structure/B1213772.png)
